1-Benzyl-3-methyl-1h-pyrazole-4-carbaldehyde
Overview
Description
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula C12H12N2O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with benzyl halides and aldehydes. One common method is the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base, followed by oxidation to introduce the aldehyde group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives .
Scientific Research Applications
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of enzyme activity, inhibition of oxidative stress pathways, and alteration of cellular signaling processes . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent .
Comparison with Similar Compounds
1-Benzyl-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:
- 1-Methyl-5-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
- 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
- 5-(3-Methoxyphenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-benzyl-3-methylpyrazole-4-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-10-12(9-15)8-14(13-10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRGCJKNIMOLTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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